molecular formula C23H20O5 B11157261 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11157261
M. Wt: 376.4 g/mol
InChI Key: MFUIWWHAQASCJX-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions, which not only reduces the environmental impact but also enhances the yield and purity of the product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C23H20O5/c1-12-10-19-21(13-7-5-8-14(13)23(25)28-19)22-20(12)16(24)11-18(27-22)15-6-3-4-9-17(15)26-2/h3-4,6,9-10,18H,5,7-8,11H2,1-2H3

InChI Key

MFUIWWHAQASCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=CC=C5OC

Origin of Product

United States

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